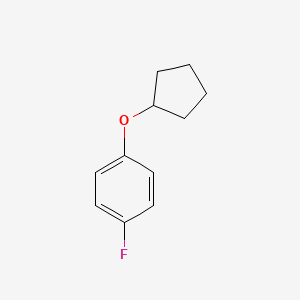

1-(Cyclopentyloxy)-4-fluorobenzene

Description

1-(Cyclopentyloxy)-4-fluorobenzene is a substituted aromatic ether characterized by a cyclopentyloxy group (-O-cyclopentane) and a fluorine atom at the para position of the benzene ring. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler alkoxy substituents.

Properties

IUPAC Name |

1-cyclopentyloxy-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXMFMPFOFENDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

4-Fluorophenol+Cyclopentyl bromideK2CO3,DMF1-(Cyclopentyloxy)-4-fluorobenzene

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring to form cyclohexane derivatives using hydrogenation catalysts like palladium on carbon.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopentyloxy)-4-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine at the para position enhances electron-withdrawing character, stabilizing negative charges in intermediates. Cyclopropyldifluoromethyl analogs exhibit stronger electron withdrawal than cyclopentyloxy .

- Reactivity : Bromobutoxy derivatives (e.g., 1-(4-bromobutoxy)-4-fluorobenzene) are more reactive in alkylation or cross-etherification reactions due to the labile bromine atom .

O-Alkylation Reactions

- Iron-Catalyzed Etherification : Analogous 4-fluorobenzene derivatives, such as 1-(1-(benzyloxy)ethyl)-4-fluorobenzene, were synthesized via FeCl₂/FeCl₃-catalyzed O-alkylation with moderate yields (43–53%) . The cyclopentyloxy variant may require optimized conditions due to steric challenges.

- Mitsunobu Reaction: Chiral analogs like (R)-1-(4-fluorophenyl)ethanol were synthesized using Mitsunobu conditions, suggesting a pathway for asymmetric cyclopentyloxy derivatives .

Functional Group Transformations

- Reductive Deoxygenation : 1-(4-chlorobutyl)-4-fluorobenzene was prepared via Clemmensen reduction of a ketone precursor, a method applicable to cyclopentyl-containing intermediates .

- Click Chemistry : 1-(azidomethyl)-4-fluorobenzene derivatives were used in triazole synthesis, highlighting the versatility of fluorinated aromatics in bioorthogonal chemistry .

Biological Activity

1-(Cyclopentyloxy)-4-fluorobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13F

- Molecular Weight : 180.22 g/mol

- IUPAC Name : 1-(Cyclopentyloxy)-4-fluorobenzene

- Canonical SMILES : C1CCC(C1)OC2=CC=C(C=C2)F

The biological activity of 1-(Cyclopentyloxy)-4-fluorobenzene is primarily attributed to its interaction with specific molecular targets, particularly in inflammatory pathways. The compound may modulate the activity of enzymes or receptors involved in inflammatory responses, thus exhibiting anti-inflammatory properties.

Pharmacological Properties

Research indicates that 1-(Cyclopentyloxy)-4-fluorobenzene has shown potential in various pharmacological applications:

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism.

Case Studies

-

Inflammation Model Study :

- In a study involving murine models of arthritis, treatment with 1-(Cyclopentyloxy)-4-fluorobenzene resulted in a significant reduction in clinical scores of inflammation compared to control groups. The compound was administered at varying doses, and a dose-dependent response was observed in the reduction of inflammatory markers like TNF-α .

- Cytokine Production :

Data Table: Summary of Biological Activities

| Property | Result | Reference |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in TNF-α levels | |

| Antimicrobial Activity | Effective against specific bacterial strains | |

| Cytokine Modulation | Reduced IL-6 production |

Discussion

The findings surrounding 1-(Cyclopentyloxy)-4-fluorobenzene highlight its potential as a therapeutic agent, particularly in inflammatory conditions. The compound’s ability to modulate cytokine production indicates a promising avenue for further research into its application in treating diseases characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.